Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester
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Overview
Description
Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester is a complex organic compound with a unique structure that combines elements of carbamodithioic acid and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester typically involves the reaction of diethyl carbamodithioate with a purine derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amides, esters
Scientific Research Applications
Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the purine moiety can interact with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
- Carbamodithioic acid, diethyl-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
Uniqueness
Carbamodithioic acid, diethyl-, 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl ester is unique due to its specific combination of a carbamodithioic acid moiety with a purine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
180301-44-4 |
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Molecular Formula |
C15H23N5O2S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H23N5O2S2/c1-5-19(6-2)15(23)24-9-7-8-20-10-16-12-11(20)13(21)18(4)14(22)17(12)3/h10H,5-9H2,1-4H3 |
InChI Key |
PYEIRPIDFUYXFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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